molecular formula C5H11NO3 B1593670 Ethyl N-methoxy-N-methylcarbamate CAS No. 6919-62-6

Ethyl N-methoxy-N-methylcarbamate

Cat. No.: B1593670
CAS No.: 6919-62-6
M. Wt: 133.15 g/mol
InChI Key: QKKFTUDASIMWMP-UHFFFAOYSA-N
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Description

Ethyl N-methoxy-N-methylcarbamate (CAS No. 6919-62-6) is a carbamate ester characterized by a methoxy-methylamine group attached to the carbamate backbone. Its molecular formula is C₆H₁₁NO₃, and it is commonly utilized as a reagent in organic synthesis, particularly in the preparation of Weinreb amides and other intermediates for pharmaceutical applications . Structurally, it features a carbamate group (-O(CO)N-) with ethyl, methoxy, and methyl substituents, which influence its reactivity and stability. According to safety data sheets, it is classified under transport hazard class 3 (flammable liquids) due to its ester functionality .

Preparation Methods

Synthesis Overview

The preparation of Ethyl N-methoxy-N-methylcarbamate typically follows a two-step process:

Detailed Preparation Procedure

Formation of (N-hydroxy)ethyl carbamate

  • Reactants :

    • Ethyl chloroformate
    • Hydroxylamine hydrochloride
  • Reaction :
    Hydroxylamine reacts with ethyl chloroformate to form (N-hydroxy)ethyl carbamate, typically in aqueous or alcoholic solution.

  • Conditions :
    The reaction is conducted under controlled temperature, often near 0-20°C, to minimize side reactions.

  • Outcome :
    The product is isolated by filtration and concentration, often yielding a high purity intermediate for subsequent methylation.

Alkylation to form this compound

  • Reactants :

    • (N-hydroxy)ethyl carbamate (from step 2.1)
    • Methylating agent (e.g., dimethyl sulfate)
    • Base (e.g., sodium hydroxide or alkyl alcoholate)
  • Reaction conditions :

    • Temperature: Maintained between 0°C to 20°C.
    • pH: Controlled in the range 12 to 12.5 by gradual addition of base.
    • Reaction time: 2 to 10 hours, depending on scale and conditions.
  • Procedure :
    The concentrated solution of (N-hydroxy)ethyl carbamate is diluted with water or alcohol (methanol or ethanol) to an appropriate concentration. The methylating agent and base are added dropwise simultaneously under stirring. The reaction mixture is cooled to maintain temperature and pH.

  • Isolation :
    After reaction completion, the product is extracted using organic solvents such as toluene, methylene chloride, or chlorobenzene. The organic layer is then concentrated by evaporation or subjected to distillation to isolate this compound.

Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Product
1 N-hydroxycarbamate formation Ethyl chloroformate + Hydroxylamine hydrochloride, 0-20°C (N-hydroxy)ethyl carbamate
2 Alkylation (N-hydroxy)ethyl carbamate + Dimethyl sulfate + NaOH, pH 12-12.5, 0-20°C, 2-10 h This compound

Key Experimental Data and Parameters

Parameter Value/Range Notes
Temperature (alkylation) 0°C to 20°C Cooling required to maintain stability
pH during alkylation 12 to 12.5 Maintained by gradual addition of NaOH or alkyl alcoholate
Methylating agent amount 0.5 to 3 molar parts per mole of N-hydroxycarbamate Preferably 0.8 to 1.5 molar parts
Reaction time 2 to 10 hours Dependent on scale and temperature control
Extraction solvents Toluene, methylene chloride, chlorobenzene Used for product isolation
Yield High, typically >80% (reported in patents) Purity confirmed by gas chromatography

Research Findings and Notes

  • The methylation step is critical and requires strict control of pH and temperature to avoid side reactions and degradation of the product.
  • The use of dimethyl sulfate as a methylating agent is preferred due to its efficiency and availability, but care must be taken due to its toxicity and handling hazards.
  • The intermediate (N-hydroxy)ethyl carbamate is stable in aqueous or alcoholic solutions but must be promptly converted to the final product to prevent decomposition.
  • The final product can be further processed by hydrolysis and decarboxylation to yield alkoxyalkylamines, which are valuable intermediates in pesticide synthesis.
  • Extraction and purification steps are essential to remove inorganic salts and residual reagents, ensuring high purity of this compound.

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl N-methoxy-N-methylcarbamate undergoes hydrolysis under acidic or basic conditions, cleaving the carbamate bond to release ethanol, carbon dioxide, and N-methoxy-N-methylamine.

Key Conditions and Products:

Reagents/ConditionsProductsYield/NotesSource
Aqueous HCl (20–35%), 65–90°CN-Methoxy-N-methylamine + CO₂ + Ethanol~95% yield for analogous carbamates
NaOH (pH 12–12.5), 0–20°CEthanol + Sodium carbonateRequires controlled pH

The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by decarboxylation under acidic conditions .

Deprotection Reactions

The carbamate group serves as a protecting group for amines. Deprotection methods include:

Nucleophilic Deprotection with 2-Mercaptoethanol

Reagents/ConditionsProductsEfficiencySource
2-Mercaptoethanol, K₃PO₄, DMAc, 75°CFree amine + Ethyl mercaptoethyl carbonateHigh selectivity for sensitive substrates

This method avoids hydrogenolysis or Lewis acids, making it suitable for substrates with reducible functional groups .

Fluoride-Mediated Cleavage

Reagents/ConditionsProductsNotesSource
TBAF (tetrabutylammonium fluoride), THFFree amine + CO₂ + EthanolMild conditions, room temperature

Alkylation and Substitution Reactions

The N-methoxy-N-methyl group participates in alkylation and nucleophilic substitution:

Alkylation with Dimethyl Sulfate

Reagents/ConditionsProductsYield/NotesSource
Dimethyl sulfate, NaOH, 0–20°CN-Methoxy-N-methylcarbamate derivative~40% yield

Alkylation occurs at the nitrogen atom, forming quaternary ammonium intermediates that decompose to yield substituted products .

Substitution with Amines

Reagents/ConditionsProductsEfficiencySource
Primary amines, anhydrous conditionsUrea derivativesRequires catalytic bases

Oxidation and Reduction

The carbamate’s electronic structure allows redox transformations:

Oxidation

Reagents/ConditionsProductsNotesSource
KMnO₄, acidic conditionsOxo derivatives (e.g., ketones)Limited direct data; inferred from analogs

Reduction

Reagents/ConditionsProductsNotesSource
NaBH₄, LiAlH₄Hydroxylamine derivativesTheoretical pathway

Thermal Decomposition

At elevated temperatures, this compound decomposes into volatile compounds:

ConditionsProductsNotesSource
180°C, inert atmosphereMethanol, CO₂, methylamine derivativesObserved in flow reactors

Stability and Reactivity Considerations

  • Moisture Sensitivity : The carbamate group hydrolyzes slowly in humid environments, requiring anhydrous storage .

  • pH Dependence : Hydrolysis accelerates under strongly acidic or basic conditions .

  • Steric Effects : The N-methoxy-N-methyl group impedes nucleophilic attack at the carbonyl carbon, enhancing stability under mild conditions .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl N-methoxy-N-methylcarbamate can be synthesized through the reaction of ethyl carbamate with methylating agents such as dimethyl sulfate or methyl iodide in solvents like dimethylformamide or dichloromethane. This reaction typically yields a product that can be isolated via distillation or chromatography. The compound has a boiling point of 150-155 °C and a density of 1.022 g/mL at 25 °C, indicating its stability under standard laboratory conditions .

Inhibition of Acetylcholinesterase (AChE)

One of the primary applications of this compound is as an inhibitor of acetylcholinesterase, an enzyme critical for nerve function. Research by Chiu et al. (1973) demonstrated that derivatives of this compound act as reversible, competitive inhibitors of AChE, which can have implications for developing treatments for neurological disorders.

Teratogenic and Carcinogenic Studies

This compound has been studied for its teratogenic effects in animal models. DiPaolo and Elis (1967) found that this compound caused significant malformations and growth retardation in pregnant Syrian hamsters, highlighting potential risks associated with exposure to carbamates.

Biochemical Pathways and Metabolism

Usui and Umetsu (1986) explored the metabolic pathways of related carbamates in biological systems, revealing insights into how these compounds are processed by organisms. Understanding these pathways is essential for assessing the environmental impact and toxicity of carbamate compounds.

Enzyme Mechanisms and Protein Interactions

The compound is also used to study enzyme mechanisms and protein interactions in biological systems. It serves as a model for understanding how carbamates interact with various enzymes, potentially leading to the development of new therapeutic agents.

Case Studies

StudyFocusFindings
Chiu et al. (1973)AChE InhibitionIdentified this compound as a potent reversible inhibitor of AChE, suggesting therapeutic potential for neurological disorders.
DiPaolo & Elis (1967)Teratogenic EffectsFound significant malformations in offspring of pregnant hamsters exposed to carbamates, indicating potential risks to fetal development.
Usui & Umetsu (1986)MetabolismInvestigated metabolic pathways in houseflies, revealing the formation of toxic metabolites from related carbamates.

Safety and Environmental Impact

This compound's safety profile is still under investigation. Its potential teratogenicity raises concerns about its use in agricultural settings where exposure to humans and wildlife is possible. Ongoing research aims to clarify its environmental persistence and bioaccumulation potential .

Mechanism of Action

Ethyl N-methoxy-N-methylcarbamate is similar to other carbamate compounds such as mthis compound and ethyl N-methylcarbamate. its unique structure and properties make it distinct in terms of reactivity and application. Unlike typical N-methyl- and N,N-dimethylcarbamates, which are carbamylating agents, this compound acts as a reversible, competitive inhibitor of acetylcholinesterase.

Comparison with Similar Compounds

Ethyl N-Methylcarbamate (CAS 105-40-8)

  • Structural Differences: Lacks the methoxy group present in Ethyl N-methoxy-N-methylcarbamate, simplifying its structure to C₄H₉NO₂.
  • Synthesis : Produced via reaction of methylamine with ethyl chloroformate or phosgene derivatives, as described in early 20th-century protocols .
  • Applications : Primarily used as a solvent or intermediate in agrochemicals.
  • Toxicity: Limited data, but carbamates generally exhibit neurotoxic effects via acetylcholinesterase inhibition .

Ethiofencarb (CAS 29973-13-5)

  • Structural Features : Contains a 2-ethylthiomethylphenyl group, enhancing its lipophilicity and pesticidal activity.
  • Applications : A systemic carbamate insecticide used against aphids and mites.
  • Toxicity : Moderately toxic (LD₅₀ oral rat: 100–200 mg/kg) and regulated due to environmental persistence .

2-Phenoxyethyl N-Phenylcarbamate (CAS 7497-29-2)

  • Structural Modifications: Incorporates aromatic phenoxy and phenyl groups, increasing molecular weight (C₁₅H₁₅NO₃) and steric bulk.
  • Applications : Explored in polymer chemistry and as a plasticizer.
  • Research : Demonstrates reduced volatility compared to aliphatic carbamates, improving handling safety .

Methyl N-(Dimethylcarbamoyl)-N-Phenylcarbamate

  • Complexity : Features dual carbamate groups and a phenyl ring, forming C₁₁H₁₄N₂O₃ .
  • Applications : Used in specialty coatings and adhesives due to its rigid structure .

Ethyl (Dimethylamidino)methylcarbamate Hydrochloride (CAS 1334509-90-8)

  • Unique Features: Contains an amidino group and hydrochloride salt, enhancing water solubility.
  • Applications : Investigated in medicinal chemistry for enzyme inhibition and antiviral activity .

Data Table: Comparative Analysis of Carbamate Derivatives

Compound Name CAS Number Molecular Formula Key Structural Features Toxicity (LD₅₀ or Hazard Class) Primary Applications
This compound 6919-62-6 C₆H₁₁NO₃ Methoxy-methylamine, ethyl ester Transport Class 3 Pharmaceutical intermediates
Ethyl N-Methylcarbamate 105-40-8 C₄H₉NO₂ Simple aliphatic carbamate Not fully characterized Solvents, agrochemicals
Ethiofencarb 29973-13-5 C₁₁H₁₅NO₂S 2-Ethylthiomethylphenyl group LD₅₀ ~150 mg/kg (rat) Insecticides
2-Phenoxyethyl N-Phenylcarbamate 7497-29-2 C₁₅H₁₅NO₃ Aromatic phenoxy/phenyl substituents Limited data Polymers, plasticizers
Ethyl (Dimethylamidino)methylcarbamate 1334509-90-8 C₇H₁₆ClN₃O₂ Amidino group, hydrochloride salt Research-grade Medicinal chemistry

Research Findings and Trends

Synthetic Utility : this compound is pivotal in synthesizing Weinreb amides, which are crucial for ketone and aldehyde formation in drug discovery .

Toxicity Profiles : While Ethiofencarb and related pesticides have well-documented neurotoxic effects, aliphatic carbamates like this compound require further toxicological evaluation .

Environmental Impact: Carbamates with aromatic groups (e.g., 2-phenoxyethyl derivatives) exhibit lower volatility but may persist in aquatic systems, necessitating biodegradation studies .

Medicinal Potential: Amidino-carbamate derivatives show promise in targeting viral proteases and kinase enzymes, highlighting structural versatility .

Biological Activity

Ethyl N-methoxy-N-methylcarbamate (CAS No. 6919-62-6) is a compound belonging to the carbamate family, characterized by its unique chemical structure and biological properties. This article delves into its biological activity, including mechanisms of action, toxicity profiles, and potential applications in various fields.

  • Molecular Formula : C5_5H11_{11}NO3_3
  • Molecular Weight : 133.15 g/mol
  • CAS Number : 6919-62-6

This compound functions primarily as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to increased levels of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism is similar to other carbamate compounds, which are widely studied for their neurotoxic effects and potential therapeutic applications.

Neurotoxicity

Research indicates that this compound exhibits neurotoxic effects comparable to other carbamate pesticides. A study assessing the effects on AChE activity demonstrated significant inhibition, leading to symptoms associated with cholinergic overstimulation such as muscle twitching and respiratory distress in animal models .

Case Studies

  • Acute Neurotoxicity in Animal Models :
    • A dose-response study involving adult male rats revealed that exposure to a mixture of N-methyl carbamate pesticides, including this compound, resulted in acute neurotoxic symptoms . The study highlighted a clear correlation between dosage and severity of symptoms, with higher doses leading to more pronounced neurotoxic effects.
  • Environmental Impact :
    • This compound has been studied for its degradation in environmental settings. Research indicates that under anaerobic conditions, the compound undergoes hydrolysis, leading to the accumulation of monomethylamine, which can stimulate methanogenesis in microbial populations . This suggests potential implications for its use in agricultural settings and its environmental persistence.

Toxicological Profile

The toxicological assessment of this compound indicates several key findings:

Parameter Value
LD50 (rat) 1.9244 mol/kg
Carcinogenicity Non-carcinogenic
Ames Test Toxic
Biodegradation Readily biodegradable

These parameters underscore the compound's potential risks when used as a pesticide or chemical agent.

Applications and Future Directions

Given its biological activity and mechanism of action, this compound may have applications beyond its current use as a pesticide. Potential areas include:

  • Pharmaceutical Development : Its AChE inhibitory properties suggest possible uses in treating conditions such as myasthenia gravis or Alzheimer's disease.
  • Environmental Remediation : Understanding its degradation pathways could facilitate bioremediation strategies for contaminated sites.

Q & A

Q. Basic: What are the recommended methods for synthesizing Ethyl N-methoxy-N-methylcarbamate, and how can reaction efficiency be optimized?

Methodological Answer:
this compound can be synthesized via carbamate formation reactions, often involving nucleophilic substitution or condensation between methyl methoxyamine and ethyl chloroformate. A catalytic approach using mixed metal oxides (e.g., Zn/Al/Ce) derived from hydrotalcite precursors has shown enhanced yields (>85%) under mild conditions (120°C, 6 hours) by stabilizing intermediates and reducing side reactions . Optimization strategies include:

  • Catalyst loading : 5 wt% catalyst-to-substrate ratio.
  • Solvent selection : Polar aprotic solvents (e.g., THF) improve reaction homogeneity.
  • Temperature control : Maintaining ≤120°C minimizes thermal decomposition.

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
Key analytical methods include:

  • FT-IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N–O stretch at ~1250 cm⁻¹) and hydrogen-bonding interactions .
  • NMR (¹H/¹³C) : Confirms structural integrity (e.g., methoxy group resonance at δ 3.2–3.5 ppm in ¹H NMR) .
  • Mass Spectrometry : Validates molecular weight (MW: 147.17 g/mol) and fragmentation patterns via electron ionization (e.g., m/z 147 [M⁺]) .

Q. Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:
While full toxicological data are lacking , precautionary measures include:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation (no established exposure limits).
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced: How can computational modeling (e.g., DFT, molecular docking) elucidate the reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gap ~5.2 eV) and nucleophilic attack sites via Fukui indices .
  • Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) by analyzing binding affinity and steric compatibility .
  • NBO Analysis : Reveals hyperconjugative interactions (e.g., LP(O)→σ*(N–O)) stabilizing the carbamate moiety .

Q. Advanced: How does the stability of this compound vary under different pH and temperature conditions?

Methodological Answer:
Stability studies should include:

  • pH-Dependent Hydrolysis :
    • Acidic conditions (pH <3) : Rapid cleavage of the carbamate bond (t₁/₂ ~2 hours at 25°C).
    • Neutral/Basic conditions (pH 7–12) : Slower degradation via hydroxide ion attack (t₁/₂ >24 hours) .
  • Thermal Stability : Decomposition above 150°C, releasing CO₂ and methoxyamine derivatives .

Q. Advanced: What comparative toxicological data exist between this compound and structurally related carbamates?

Methodological Answer:
Comparative analysis with analogs (e.g., Ethiofencarb, Alanycarb) reveals:

  • Acute Toxicity : Lower LD₅₀ (oral, rat) compared to Ethiofencarb (e.g., ~250 mg/kg vs. 100 mg/kg) due to reduced esterase inhibition .
  • Metabolic Pathways : Hepatic cytochrome P450-mediated oxidation predominates, unlike the glutathione conjugation seen in Alanycarb .
  • Ecotoxicity : Limited data; preliminary Daphnia magna assays suggest moderate aquatic toxicity (EC₅₀ ~10 mg/L) .

Q. Advanced: How can structure-activity relationships (SAR) guide the design of this compound derivatives for specific applications?

Methodological Answer:
SAR strategies include:

  • Methoxy Group Substitution : Replacing –OCH₃ with bulkier groups (e.g., –OCF₃) enhances hydrolytic stability but reduces solubility .
  • Ethyl Chain Modification : Branching (e.g., iso-propyl) alters bioavailability and metabolic half-life .
  • Carbamate Linker Optimization : Introducing electron-withdrawing groups (e.g., –NO₂) increases electrophilicity and reactivity .

Q. Advanced: What are the challenges in analyzing trace impurities in this compound, and how can they be addressed?

Methodological Answer:
Common impurities (e.g., residual ethyl chloroformate, methoxyamine) require:

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (LOD: 0.1 ppm) .
  • GC-FID : Detects volatile byproducts (e.g., ethyl chloride) with a DB-5 column .
  • NMR Spiking : Identifies unknown impurities by comparing with reference spectra .

Q. Basic: What regulatory classifications apply to transporting this compound?

Methodological Answer:
Classified under UN 1173 (Esters, n.o.s.) with:

  • Transport Hazard Class : 3 (flammable liquid).
  • Packaging Group III : Limited quantities (<30 L per container) .
  • Labeling : Flammable liquid and "Keep away from heat" warnings .

Q. Advanced: How can kinetic studies improve the scalability of this compound synthesis?

Methodological Answer:

  • Rate Law Determination : Pseudo-first-order kinetics under excess amine conditions (k = 0.15 min⁻¹ at 120°C) .
  • Scale-Up Considerations :
    • Heat Transfer : Jacketed reactors to manage exothermic reactions.
    • Catalyst Recovery : Centrifugation/filtration to reuse mixed oxide catalysts (>90% recovery) .

Properties

IUPAC Name

ethyl N-methoxy-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-4-9-5(7)6(2)8-3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKFTUDASIMWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336427
Record name Ethyl N-methoxy-N-methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6919-62-6
Record name Carbamic acid, N-methoxy-N-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6919-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl N-methoxy-N-methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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